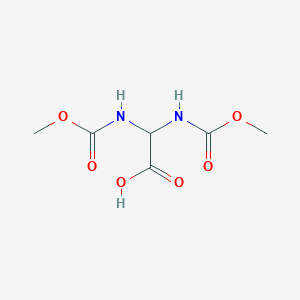
2,2-Bis((methoxycarbonyl)amino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis((methoxycarbonyl)amino)acetic acid is an organic compound with the molecular formula C6H10N2O6 It is known for its unique structure, which includes two methoxycarbonyl groups attached to an aminoacetic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis((methoxycarbonyl)amino)acetic acid typically involves the reaction of aminoacetic acid derivatives with methoxycarbonylating agents under controlled conditions. One common method includes the use of dimethyl carbonate as the methoxycarbonylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
化学反応の分析
Types of Reactions
2,2-Bis((methoxycarbonyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound.
科学的研究の応用
2,2-Bis((methoxycarbonyl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2-Bis((methoxycarbonyl)amino)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
- 2,2-Bis((ethoxycarbonyl)amino)acetic acid
- 2,2-Bis((propoxycarbonyl)amino)acetic acid
- 2,2-Bis((butoxycarbonyl)amino)acetic acid
Uniqueness
2,2-Bis((methoxycarbonyl)amino)acetic acid is unique due to its specific methoxycarbonyl groups, which confer distinct chemical properties and reactivity. Compared to its analogs with different alkoxy groups, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
生物活性
2,2-Bis((methoxycarbonyl)amino)acetic acid, also known as a derivative of amino acids, has garnered attention in biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features two methoxycarbonyl groups attached to an amino acid backbone. This configuration is significant for its interaction with biological systems.
- IUPAC Name : this compound
- CAS Number : 110599-27-4
Antioxidant Properties
Research indicates that compounds with similar structures often exhibit antioxidant properties. These properties are primarily attributed to their ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
- Mechanism : The antioxidant activity may involve the enhancement of cellular antioxidant enzymes such as superoxide dismutase and catalase, which mitigate oxidative damage.
Neuroprotective Effects
Emerging research indicates that certain amino acid derivatives can exert neuroprotective effects. These effects may be mediated through the modulation of neurotransmitter systems and reduction of neuroinflammation.
- Case Study : In animal models, compounds similar to this compound have been shown to improve cognitive function and protect against neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antioxidant, Anti-inflammatory | Scavenging ROS, Modulating cytokines |
| Cistanoside D | Antioxidant | Scavenging free radicals |
| Verbascoside | Neuroprotective | Modulating neurotransmitter systems |
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of amino acids. Although direct studies on this compound are sparse, the following findings from related research provide insights:
- Antioxidant Activity : Research has shown that compounds with similar structures can significantly reduce lipid peroxidation in cellular models.
- Inflammatory Response Modulation : Studies indicate that amino acid derivatives can inhibit the expression of inflammatory markers in vitro.
- Neuroprotection : Animal studies suggest that certain derivatives may reduce neuronal cell death in models of neurodegeneration.
特性
IUPAC Name |
2,2-bis(methoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O6/c1-13-5(11)7-3(4(9)10)8-6(12)14-2/h3H,1-2H3,(H,7,11)(H,8,12)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXMXLOUCPJOLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(C(=O)O)NC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














